1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid
CAS No.:
Cat. No.: VC16773320
Molecular Formula: C10H7F3N2O2
Molecular Weight: 244.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7F3N2O2 |
|---|---|
| Molecular Weight | 244.17 g/mol |
| IUPAC Name | 3-methyl-2-(trifluoromethyl)benzimidazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H7F3N2O2/c1-15-7-5(8(16)17)3-2-4-6(7)14-9(15)10(11,12)13/h2-4H,1H3,(H,16,17) |
| Standard InChI Key | AUPPEPOIFUIOHF-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=CC=C2N=C1C(F)(F)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a benzimidazole scaffold—a fused bicyclic system comprising a benzene ring and an imidazole ring. Key substitutions include:
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A methyl group at the 1-position of the imidazole ring.
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A trifluoromethyl group (-CF) at the 2-position.
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A carboxylic acid (-COOH) at the 7-position of the benzene ring .
The trifluoromethyl group introduces electron-withdrawing effects, potentially enhancing metabolic stability and binding affinity in biological systems. The carboxylic acid moiety offers opportunities for salt formation or further derivatization.
Table 1: Structural and Molecular Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1523680-27-4 | |
| Molecular Formula | ||
| Molecular Weight | 244.17 g/mol | |
| SMILES Notation | O=C(O)C1=CC2=NC(C(F)(F)F)=NC2=CC=C1C |
Synthesis and Derivative Formation
Derivative Synthesis
The carboxylic acid group enables further functionalization:
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Amidation: Coupling with amines using activating agents like HBTU in DMF, as demonstrated in the synthesis of kinase inhibitors .
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Salt Formation: Reaction with bases to form carboxylate salts for improved solubility.
Physicochemical Properties
Spectroscopic Characterization
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NMR: Expected signals include a singlet for the trifluoromethyl group (~δ -60 ppm in -NMR) and aromatic protons in the δ 7–8 ppm range (-NMR).
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MS: A molecular ion peak at m/z 244.17 (M) corroborates the molecular weight .
Biological and Pharmaceutical Relevance
Antibacterial and Antiviral Applications
The trifluoromethyl group enhances membrane permeability and resistance to enzymatic degradation, making such compounds candidates for antibiotic development . Specific applications remain unexplored but warrant investigation given the bioactivity of related structures.
Future Directions
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Activity Profiling: Screening against kinase targets (e.g., CK1δ/ε) and antimicrobial panels.
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Formulation Studies: Development of prodrugs or salts to enhance bioavailability.
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Synthetic Optimization: Streamlining synthesis to improve yields and scalability.
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